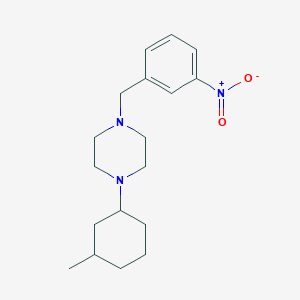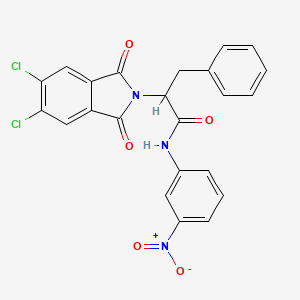![molecular formula C30H27N3O4 B3940802 N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide](/img/structure/B3940802.png)
N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide
Vue d'ensemble
Description
N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide, commonly referred to as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the regulation of extracellular matrix (ECM) turnover and remodeling. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Mécanisme D'action
BB-94 exerts its inhibitory effects on N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides by binding to the catalytic zinc ion in the active site of the enzyme. This binding prevents the enzyme from cleaving its substrates, thereby inhibiting the breakdown of ECM components such as collagen, elastin, and proteoglycans. This mechanism of action makes BB-94 a potential therapeutic agent for diseases associated with excessive ECM degradation, such as cancer and arthritis.
Biochemical and Physiological Effects:
BB-94 has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. BB-94 has been shown to inhibit the migration and invasion of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. BB-94 has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BB-94 is its potent inhibitory effects on N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides, which makes it a useful tool for studying the role of N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides in various diseases. However, BB-94 has some limitations for lab experiments, including its low solubility in water and its potential off-target effects on other enzymes. Additionally, the use of BB-94 in animal models requires careful consideration due to its potential toxicity and limited bioavailability.
Orientations Futures
There are several future directions for the use of BB-94 in scientific research. One potential direction is the development of more potent and selective N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide inhibitors based on the structure of BB-94. Another direction is the use of BB-94 in combination with other therapeutic agents to enhance their efficacy in the treatment of various diseases. Additionally, the use of BB-94 in the development of novel biomaterials for tissue engineering and regenerative medicine is an area of active research.
Applications De Recherche Scientifique
BB-94 has been widely used in scientific research for its potent inhibitory effects on N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides. N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. BB-94 has been shown to inhibit the activity of several N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides, including N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide-1, N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide-2, N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide-3, and N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide-9, both in vitro and in vivo.
Propriétés
IUPAC Name |
2-benzamido-N-[1-(2-methoxyanilino)-1-oxo-3-phenylpropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O4/c1-37-27-19-11-10-18-25(27)32-30(36)26(20-21-12-4-2-5-13-21)33-29(35)23-16-8-9-17-24(23)31-28(34)22-14-6-3-7-15-22/h2-19,26H,20H2,1H3,(H,31,34)(H,32,36)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVBQGYHAPGBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzoylamino)-N~1~-[1-benzyl-2-(2-methoxyanilino)-2-oxoethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate](/img/structure/B3940725.png)

![2-methyl-5-oxo-4-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940746.png)
![N-[3-(acetylamino)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3940750.png)
![4-{[2-(acetylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B3940753.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]-2-pyridinamine](/img/structure/B3940767.png)
![2-[(3-methoxyphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3940773.png)
![ethyl 4-{4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3940786.png)
![3-(2-furylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B3940788.png)
![3-(3,4-dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3940790.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940794.png)
![5-methyl-2-(4-nitrophenyl)-4-(1-{[2-(1-piperazinyl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3940804.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B3940828.png)